1-(Benzyloxy)-2-bromo-4-fluorobenzene
Overview
Description
1-(Benzyloxy)-2-bromo-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-bromo-4-fluorobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Benzyloxy Protection:
These reactions often require specific conditions, such as the presence of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(Benzyloxy)-2-bromo-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biomedical Research: The compound is studied for its potential use in drug development and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-fluorobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions .
Comparison with Similar Compounds
1-(Benzyloxy)-2-bromo-4-fluorobenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-2-chloro-4-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-2-bromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(Benzyloxy)-2-iodo-4-fluorobenzene: Similar structure but with an iodine atom instead of bromine
These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the different halogen atoms present.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAJVRIADCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616552 | |
Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660842-05-7 | |
Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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